molecular formula C17H26N2O3S B5335919 N-(2,5-dimethylphenyl)-1-propylsulfonylpiperidine-3-carboxamide

N-(2,5-dimethylphenyl)-1-propylsulfonylpiperidine-3-carboxamide

Cat. No.: B5335919
M. Wt: 338.5 g/mol
InChI Key: UKLYCMDLRODQIX-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-1-propylsulfonylpiperidine-3-carboxamide is a synthetic compound with a complex structure It is characterized by the presence of a piperidine ring, a sulfonyl group, and a carboxamide group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-1-propylsulfonylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 2,5-dimethylphenylamine with propylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with a piperidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and increase the yield. The use of high-throughput screening techniques can also aid in identifying the most effective catalysts and solvents for the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-1-propylsulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or carboxamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-1-propylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)thiourea: Shares the 2,5-dimethylphenyl group but has a thiourea moiety instead of the piperidine and sulfonyl groups.

    N-(2,5-dimethylphenyl)piperidine-3-carboxamide: Similar structure but lacks the sulfonyl group.

    N-(2,5-dimethylphenyl)-1-propylsulfonylthiourea: Contains both the 2,5-dimethylphenyl and sulfonyl groups but has a thiourea moiety.

Uniqueness

N-(2,5-dimethylphenyl)-1-propylsulfonylpiperidine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the piperidine ring, sulfonyl group, and carboxamide group allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-1-propylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-4-10-23(21,22)19-9-5-6-15(12-19)17(20)18-16-11-13(2)7-8-14(16)3/h7-8,11,15H,4-6,9-10,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLYCMDLRODQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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